

An In-depth Technical Guide to the Solubility and Stability of Pilabactam Sodium

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Compound of Interest

Compound Name: *Pilabactam sodium*

Cat. No.: *B3435033*

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, detailed public data on the solubility and stability of the novel β -lactamase inhibitor **Pilabactam sodium** is limited. This guide provides a comprehensive framework of the necessary experimental protocols and data presentation methods required for a thorough investigation of its physicochemical properties, based on established pharmaceutical industry practices and data from structurally related compounds.

Introduction to Pilabactam Sodium

Pilabactam sodium is an emerging β -lactamase inhibitor, designed to be co-administered with β -lactam antibiotics to overcome bacterial resistance. The efficacy and safety of a new drug substance like **Pilabactam sodium** are intrinsically linked to its physicochemical properties. Among these, solubility and stability are paramount as they influence bioavailability, formulation development, storage conditions, and shelf-life. This document outlines the critical studies required to characterize the solubility and stability profile of **Pilabactam sodium**.

Physicochemical Properties

A foundational understanding of the molecule is the first step in its characterization.

Table 1: General Properties of **Pilabactam Sodium**

Property	Value	Source
Molecular Formula	C₆H₈FN₂O₅S.Na	[1]
Molecular Weight	262.19 g/mol	[1]

| Chemical Structure | InChI=1S/C6H9FN2O5S.Na/c7-5-2-1-4-3-8(5)6(10)9(4)14-15(11,12)13;/h4-5H,1-3H2,(H,11,12,13);/q;+1/p-1/t4-,5+;/m1./s1 [\[1\]](#) |

Solubility Studies

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The following sections detail how to approach the solubility assessment of **Pilabactam sodium**.

While specific data for **Pilabactam sodium** is not publicly available, Table 2 provides an example of solubility data for Sulbactam sodium, another β -lactamase inhibitor, which can serve as a reference.[\[2\]](#)

Table 2: Example Solubility Profile of Sulbactam Sodium

Solvent	Solubility (mg/mL)	Molarity (mM)	Notes
H ₂ O	≥ 100	391.80	Saturation unknown. [2]

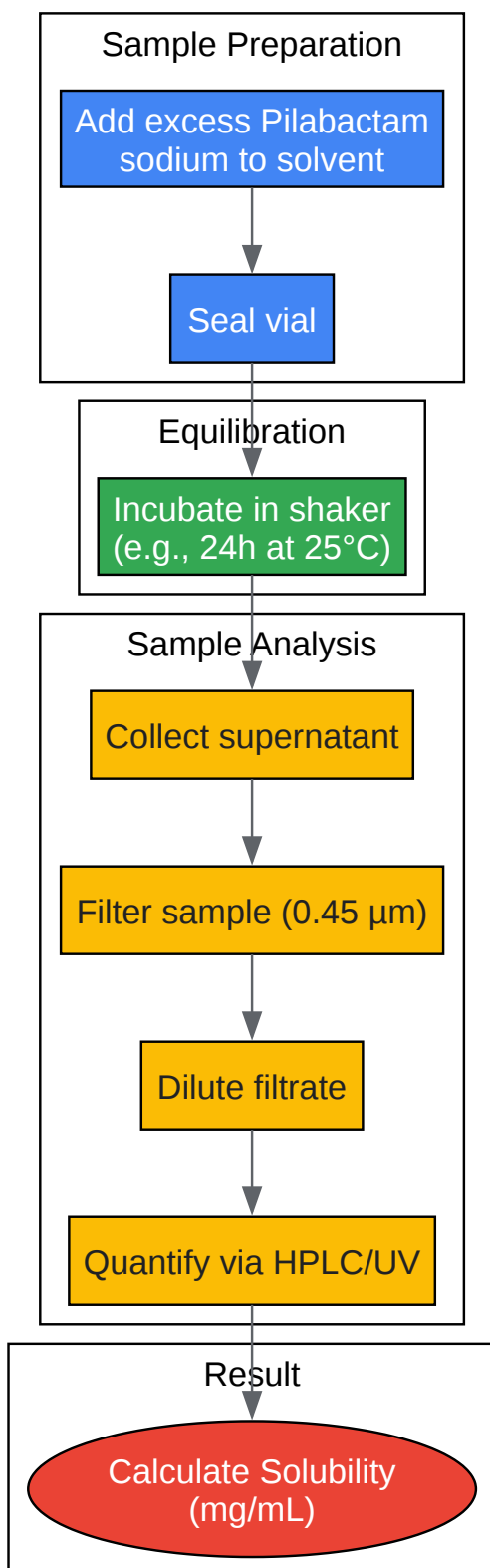
| DMSO | 50 | 195.90 | Requires ultrasonic assistance.[\[2\]](#) |

This protocol describes the most common method for determining the equilibrium solubility of a compound.

- Objective: To determine the saturation solubility of **Pilabactam sodium** in various aqueous and organic solvents at a controlled temperature.
- Materials and Equipment:
 - **Pilabactam sodium** active pharmaceutical ingredient (API).

- Selection of solvents (e.g., purified water, phosphate buffers at various pH levels, ethanol, DMSO).
- Scintillation vials or glass flasks with screw caps.
- Orbital shaker with temperature control.
- Analytical balance.
- Centrifuge.
- HPLC or UV-Vis spectrophotometer for quantification.
- Syringe filters (e.g., 0.45 μm PVDF).
- Methodology:
 - Add an excess amount of **Pilabactam sodium** to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
 - Equilibrate the samples for a predetermined period (e.g., 24-48 hours) until equilibrium is reached.
 - After equilibration, allow the vials to stand, letting the excess solid settle.
 - Carefully withdraw a sample from the supernatant.
 - Filter the sample immediately using a syringe filter to remove any undissolved solids.
 - Dilute the filtrate with a suitable solvent to a concentration within the analytical method's linear range.
 - Quantify the concentration of **Pilabactam sodium** in the diluted filtrate using a validated analytical method (e.g., HPLC-UV).

- Calculate the solubility in mg/mL or other appropriate units.



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Caption: Workflow for Equilibrium Solubility Determination.

Stability Studies and Forced Degradation

Stability testing is mandated by regulatory bodies like the ICH to understand how a drug substance changes over time under various environmental factors.[3][4] Forced degradation (stress testing) is a crucial part of this process, used to identify likely degradation products and establish the stability-indicating nature of analytical methods.[3][5]

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[3]

Table 3: Recommended Forced Degradation Stress Conditions

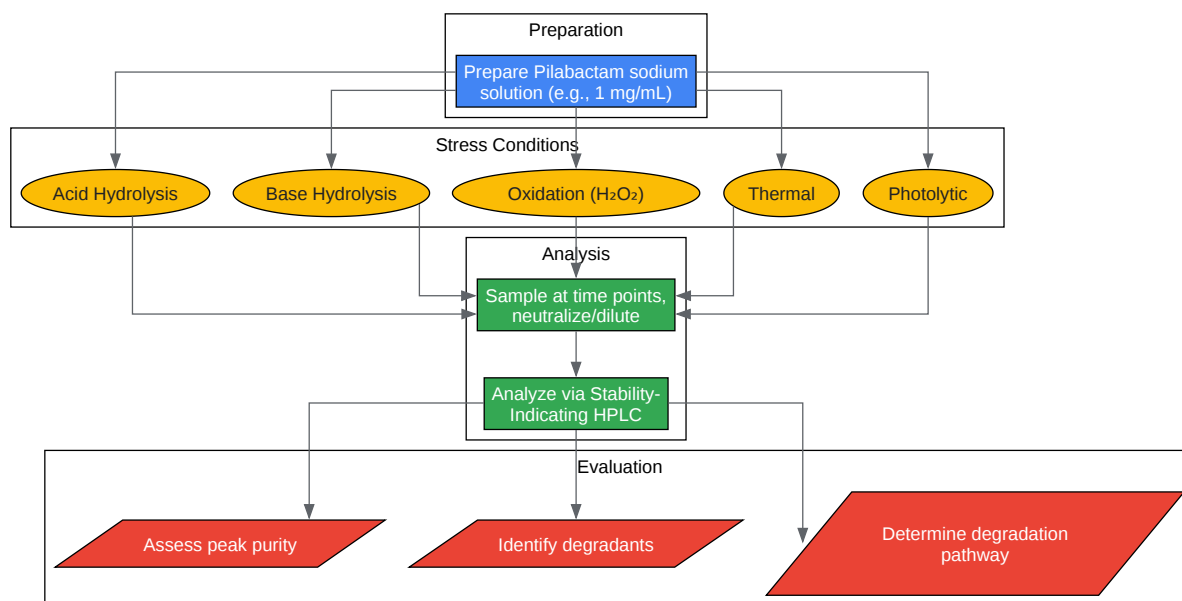
Stress Condition	Typical Reagents and Conditions	Purpose
Acid Hydrolysis	0.1 M - 1 M HCl at room temperature or elevated (e.g., 60°C)	To test for degradation in acidic environments.[5][6]
Base Hydrolysis	0.1 M - 1 M NaOH at room temperature or elevated (e.g., 40°C)	To test for degradation in alkaline environments.[5][6]
Oxidation	3% - 30% H ₂ O ₂ at room temperature	To test susceptibility to oxidation.[4]
Thermal Degradation	Dry heat (e.g., 80°C) for an extended period	To assess the impact of high temperature on the solid drug.

| Photostability | Exposure to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B) | To assess degradation upon exposure to light. |

A stability-indicating method is an analytical procedure that can accurately quantify the drug in the presence of its degradation products, impurities, and excipients.

- Objective: To develop and validate an RP-HPLC method for **Pilabactam sodium** that can resolve the parent drug from all potential degradation products generated during forced degradation studies.
- Instrumentation and Typical Conditions:
 - HPLC System: Quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
 - Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[\[7\]](#)
 - Mobile Phase: A gradient of an aqueous buffer (e.g., 0.02 M potassium phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[\[8\]](#)[\[9\]](#)
 - Flow Rate: 1.0 mL/min.[\[7\]](#)[\[8\]](#)
 - Detection Wavelength: Determined by scanning the UV spectrum of **Pilabactam sodium** for maximum absorbance.
 - Column Temperature: 30°C - 40°C.[\[9\]](#)
 - Injection Volume: 10 - 20 µL.[\[10\]](#)
- Methodology:
 - Forced Degradation Sample Preparation:
 - Prepare solutions of **Pilabactam sodium** (e.g., 1 mg/mL) in the stress agents listed in Table 3.
 - Expose the solutions to the specified conditions for a set duration.
 - At various time points, withdraw samples, neutralize them if necessary (for acid/base hydrolysis), and dilute to the target concentration with the mobile phase.
 - For solid-state stress (thermal/photolytic), dissolve the stressed material in a suitable solvent before dilution.

- Chromatographic Development:
 - Inject an unstressed sample of **Pilabactam sodium** to determine its retention time and peak shape.
 - Inject each of the stressed samples.
 - Optimize the mobile phase composition, gradient, flow rate, and column type to achieve baseline separation between the parent **Pilabactam sodium** peak and all degradation product peaks. The use of a PDA detector is crucial for checking peak purity.
- Method Validation (as per ICH Q2(R1) Guidelines):
 - Specificity: Demonstrate that the method can distinguish the analyte from degradants.
 - Linearity: Assess the method's ability to produce results that are directly proportional to the concentration of the analyte over a given range.
 - Accuracy: Determine the closeness of the test results to the true value, often assessed by recovery studies.
 - Precision: Evaluate the method's consistency through repeatability (intra-day) and intermediate precision (inter-day).
 - Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
 - Robustness: Deliberately vary method parameters (e.g., pH, mobile phase composition) to assess its reliability.



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Caption: Workflow for a Forced Degradation Study.

Data Presentation Templates

Clear and structured data presentation is essential for comparison and reporting. The following tables serve as templates for recording experimental results.

Table 4: Template for **Pilabactam Sodium** Solubility Results

Solvent/Buffer (pH)	Temperature (°C)	Measured Concentration (mg/mL)	Standard Deviation	Molarity (mM)
Purified Water	25			
0.1 M HCl (pH 1.2)	37			
Phosphate Buffer (pH 6.8)	37			
Phosphate Buffer (pH 7.4)	37			

| Ethanol | 25 | | |

Table 5: Template for **Pilabactam Sodium** Forced Degradation Results

Stress Condition	Duration	% Assay of Pilabactam Sodium	% Degradation	Number of Degradants	Major Degradant Peak Area (%)
0.1 M HCl, 60°C	2 hours				
	8 hours				
0.1 M NaOH, 40°C	1 hour				
	4 hours				
10% H ₂ O ₂ , RT	24 hours				
Dry Heat, 80°C	48 hours				

| Photolytic (ICH Q1B) | - | | | |

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